1,2,3-Trichloro-2-fluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

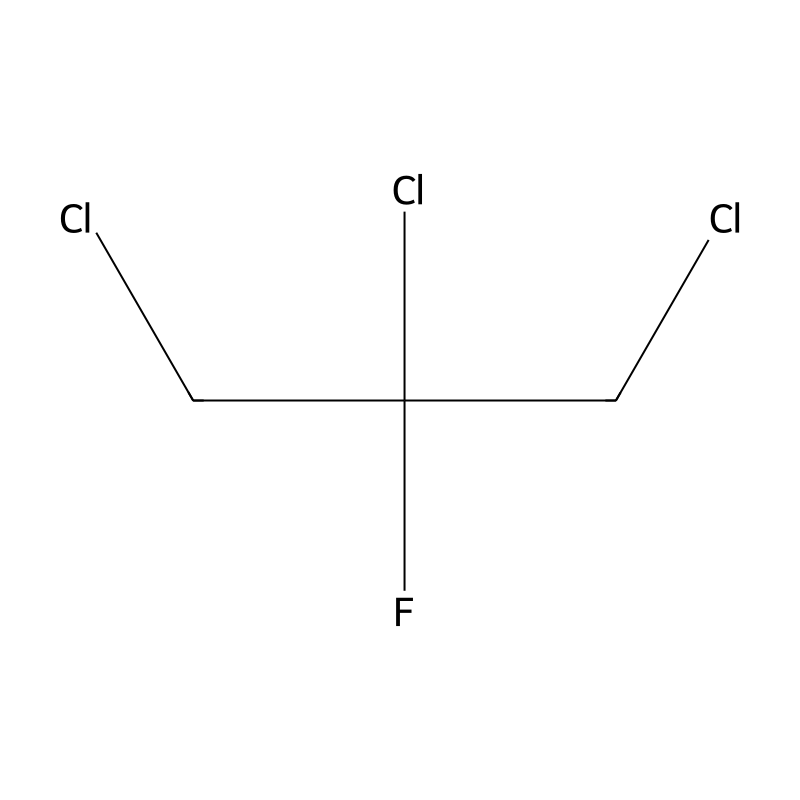

1,2,3-Trichloro-2-fluoropropane is an organic compound with the molecular formula C₃H₄Cl₃F. It appears as a colorless liquid and is characterized by the presence of three chlorine atoms and one fluorine atom attached to a propane backbone. This unique structure contributes to its distinctive chemical properties, making it valuable for various industrial applications and research purposes . The compound is often used in the synthesis of other chemicals and as a reagent in organic chemistry.

There is no current information on the mechanism of action of 1,2,3-Trichloro-2-fluoropropane in biological systems or its interaction with other compounds.

- As with most halogenated hydrocarbons, 1,2,3-Trichloro-2-fluoropropane is likely to have some degree of toxicity. However, specific data on its toxicity is not available.

- Similar halogenated compounds can be flammable and may react with some other chemicals. Due to the lack of specific research, the flammability and reactivity of 1,2,3-Trichloro-2-fluoropropane are unknown.

- Substitution Reactions: The chlorine atoms can be replaced with other halogens or functional groups. For example, sodium iodide in acetone can facilitate halogen exchange reactions.

- Reduction Reactions: This compound can be reduced to yield less chlorinated derivatives, typically using zinc dust in acetic acid.

- Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize it to form more complex fluorinated and chlorinated compounds .

The major products formed from these reactions include various halogenated propanes from substitution, partially dehalogenated propanes from reduction, and more oxidized halogenated compounds from oxidation.

Research into the biological activity of 1,2,3-Trichloro-2-fluoropropane has shown that it may interact with various biological systems. The compound can affect enzyme activity and alter metabolic pathways by interacting with cellular components. Its specific effects on biological systems are still under investigation, but its unique structure suggests potential for significant biological interactions .

1,2,3-Trichloro-2-fluoropropane can be synthesized through several methods:

- Halogenation of Propene Derivatives: A common synthetic route involves the addition of chlorine and fluorine to allyl chloride under controlled conditions. This reaction typically requires a catalyst and is performed at elevated temperatures to ensure complete halogenation.

- Industrial Production: In industrial settings, large-scale reactors are used for continuous production. The reaction conditions (temperature, pressure, catalyst concentration) are optimized to maximize yield and purity while minimizing by-products .

This compound has several important applications:

- Organic Synthesis: It serves as a reagent for synthesizing more complex organic molecules.

- Scientific Research: It is used in studies exploring its effects on biological systems and potential pharmaceutical applications.

- Industrial Uses: 1,2,3-Trichloro-2-fluoropropane is utilized in the manufacture of specialty chemicals and as an intermediate in producing other fluorinated and chlorinated compounds .

Several compounds share structural similarities with 1,2,3-Trichloro-2-fluoropropane:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3-Trichloropropane | Lacks fluorine atom | More stable than its fluorinated counterpart |

| 1,2-Dichloro-3-fluoropropane | Contains one less chlorine atom | Different reactivity profile due to fewer halogens |

| 1,1,3-Trichloro-2-fluoropropane | Different positioning of chlorine atoms | Potentially different biological interactions |

Uniqueness: The specific arrangement of chlorine and fluorine atoms in 1,2,3-Trichloro-2-fluoropropane imparts distinct chemical properties that enhance its reactivity compared to its analogs. This uniqueness makes it particularly effective for certain applications in organic synthesis and industrial processes .